molecular formula C17H17FN2O2 B2649491 N'-(4-fluorophenyl)-N-(3-phenylpropyl)oxamide CAS No. 898357-36-3

N'-(4-fluorophenyl)-N-(3-phenylpropyl)oxamide

Cat. No. B2649491
CAS RN: 898357-36-3
M. Wt: 300.333
InChI Key: JPGFJZXUCYBJIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-N-(3-phenylpropyl)oxamide, also known as FPOP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FPOP is a small molecule that can be synthesized through various methods, and its unique structure allows it to interact with proteins in a specific way.

Scientific Research Applications

Met Kinase Inhibition

N'-(4-fluorophenyl)-N-(3-phenylpropyl)oxamide analogues, as part of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, have been identified as potent and selective inhibitors of the Met kinase superfamily. These compounds have shown promise in cancer treatment, evidenced by their ability to achieve complete tumor stasis in specific gastric carcinoma models following oral administration. The favorable pharmacokinetic and preclinical safety profiles of these analogues have led to their advancement into phase I clinical trials (Schroeder et al., 2009).

properties

IUPAC Name

N'-(4-fluorophenyl)-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2/c18-14-8-10-15(11-9-14)20-17(22)16(21)19-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGFJZXUCYBJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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